2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole
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Overview
Description
2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes multiple sulfur atoms and a fused ring system
Preparation Methods
The synthesis of 2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole typically involves a multi-step reaction sequence. One common method starts with carbon disulfide as the precursor. The process includes optimized reaction conditions, rigorous purification, and full characterization of all intermediates to ensure a high-quality final product . The industrial production methods for this compound are designed to be safe, operationally simple, and environmentally friendly, using inexpensive reagents and mild conditions .
Chemical Reactions Analysis
2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphites and aldehydes . The major products formed from these reactions can include disubstituted tetrathiapentalenes and polymeric vinylogous tetrathiafulvalenes . These reactions are often carried out under mild conditions to ensure high yields and purity of the products.
Scientific Research Applications
2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of organic solids with unique physical properties, such as superconducting radical cation salts . In biology and medicine, its derivatives are studied for their potential therapeutic properties. In industry, it is used in the development of new materials with high refractive indices and thermoelectric properties .
Mechanism of Action
The mechanism of action of 2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole involves its interaction with various molecular targets and pathways. The compound’s high sulfur content and π-conjugated nature contribute to its unique chemical behavior . In the crystal form, the molecules pack in columns along the a-axis, with short intermolecular sulfur-sulfur contacts, which contribute to its high polarization and second harmonic generating intensity .
Comparison with Similar Compounds
2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole can be compared with other sulfur-containing heterocyclic compounds, such as 2H,5H,6H-[1,3]dithiolo[4,5-b][1,4]dithiin and 2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene These compounds share similar structural features but differ in their chemical properties and applications
Properties
CAS No. |
64476-04-6 |
---|---|
Molecular Formula |
C4H4S4 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
[1,3]dithiolo[4,5-d][1,3]dithiole |
InChI |
InChI=1S/C4H4S4/c1-5-3-4(6-1)8-2-7-3/h1-2H2 |
InChI Key |
DNTPBBLMKKBYST-UHFFFAOYSA-N |
Canonical SMILES |
C1SC2=C(S1)SCS2 |
Origin of Product |
United States |
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